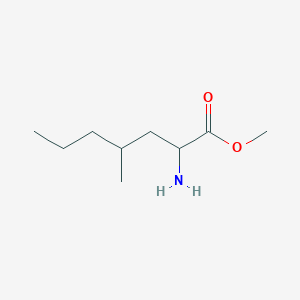
3-Chloro-2-methylpyridine-4-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride is an organic compound belonging to the pyridine family. It features a chlorine atom at the 3-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position of the pyridine ring. The hydrochloride form indicates the presence of a hydrochloride salt, which enhances its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride typically involves the chlorination of 2-methylpyridine-4-carboxylic acid. This process can be carried out using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound often employs a scalable process that ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination step. The final product is then purified through crystallization or recrystallization techniques to obtain the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable catalyst.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: The compound is a key intermediate in the synthesis of drugs for various therapeutic applications.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes or receptors, leading to its desired biological effects. The exact molecular pathways depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2-chloro-4-methylpyridine: Features an amino group instead of a carboxylic acid group.
4-Chloro-pyridine-2-carboxylic acid methyl ester: Contains a methyl ester group instead of a hydrochloride salt
Uniqueness
3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride salt, which enhances its solubility and reactivity. This makes it a valuable intermediate in various synthetic pathways and applications.
Propiedades
Fórmula molecular |
C7H7Cl2NO2 |
|---|---|
Peso molecular |
208.04 g/mol |
Nombre IUPAC |
3-chloro-2-methylpyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H6ClNO2.ClH/c1-4-6(8)5(7(10)11)2-3-9-4;/h2-3H,1H3,(H,10,11);1H |
Clave InChI |
CLEZFSHMWVEDHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1Cl)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one](/img/structure/B15325307.png)




![2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one](/img/structure/B15325334.png)




![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid](/img/structure/B15325375.png)



